Cas no 1593467-16-3 (1-(cyclopropylmethoxy)-1-(iodomethyl)cyclohexane)

1-(cyclopropylmethoxy)-1-(iodomethyl)cyclohexane Chemical and Physical Properties
Names and Identifiers
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- 1-(cyclopropylmethoxy)-1-(iodomethyl)cyclohexane
- EN300-1132738
- 1593467-16-3
-
- Inchi: 1S/C11H19IO/c12-9-11(6-2-1-3-7-11)13-8-10-4-5-10/h10H,1-9H2
- InChI Key: PZARYMKLPDRYIQ-UHFFFAOYSA-N
- SMILES: ICC1(CCCCC1)OCC1CC1
Computed Properties
- Exact Mass: 294.04806g/mol
- Monoisotopic Mass: 294.04806g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2Ų
- XLogP3: 3.6
1-(cyclopropylmethoxy)-1-(iodomethyl)cyclohexane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1132738-5g |
1-(cyclopropylmethoxy)-1-(iodomethyl)cyclohexane |
1593467-16-3 | 95% | 5g |
$3065.0 | 2023-10-26 | |
Enamine | EN300-1132738-0.1g |
1-(cyclopropylmethoxy)-1-(iodomethyl)cyclohexane |
1593467-16-3 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
Enamine | EN300-1132738-0.05g |
1-(cyclopropylmethoxy)-1-(iodomethyl)cyclohexane |
1593467-16-3 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
Enamine | EN300-1132738-10.0g |
1-(cyclopropylmethoxy)-1-(iodomethyl)cyclohexane |
1593467-16-3 | 10g |
$4914.0 | 2023-06-09 | ||
Enamine | EN300-1132738-5.0g |
1-(cyclopropylmethoxy)-1-(iodomethyl)cyclohexane |
1593467-16-3 | 5g |
$3313.0 | 2023-06-09 | ||
Enamine | EN300-1132738-1.0g |
1-(cyclopropylmethoxy)-1-(iodomethyl)cyclohexane |
1593467-16-3 | 1g |
$1142.0 | 2023-06-09 | ||
Enamine | EN300-1132738-2.5g |
1-(cyclopropylmethoxy)-1-(iodomethyl)cyclohexane |
1593467-16-3 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
Enamine | EN300-1132738-10g |
1-(cyclopropylmethoxy)-1-(iodomethyl)cyclohexane |
1593467-16-3 | 95% | 10g |
$4545.0 | 2023-10-26 | |
Enamine | EN300-1132738-0.25g |
1-(cyclopropylmethoxy)-1-(iodomethyl)cyclohexane |
1593467-16-3 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
Enamine | EN300-1132738-0.5g |
1-(cyclopropylmethoxy)-1-(iodomethyl)cyclohexane |
1593467-16-3 | 95% | 0.5g |
$1014.0 | 2023-10-26 |
1-(cyclopropylmethoxy)-1-(iodomethyl)cyclohexane Related Literature
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1. Book reviews
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
Additional information on 1-(cyclopropylmethoxy)-1-(iodomethyl)cyclohexane
Comprehensive Guide to 1-(cyclopropylmethoxy)-1-(iodomethyl)cyclohexane (CAS No. 1593467-16-3): Properties, Applications, and Market Insights
1-(cyclopropylmethoxy)-1-(iodomethyl)cyclohexane (CAS No. 1593467-16-3) is a specialized organic compound with a unique molecular structure that combines a cyclohexane backbone with cyclopropylmethoxy and iodomethyl functional groups. This compound has garnered significant attention in pharmaceutical research and organic synthesis due to its versatile reactivity and potential applications in drug discovery. The presence of the iodomethyl group makes it a valuable intermediate for cross-coupling reactions, while the cyclopropylmethoxy moiety contributes to its stability and lipophilicity, enhancing its utility in medicinal chemistry.
In recent years, the demand for 1-(cyclopropylmethoxy)-1-(iodomethyl)cyclohexane has surged, driven by its role in the development of small-molecule therapeutics and bioconjugation techniques. Researchers are particularly interested in its potential as a building block for kinase inhibitors and targeted drug delivery systems, aligning with the growing focus on precision medicine. The compound's CAS No. 1593467-16-3 is frequently searched in scientific databases, reflecting its importance in cutting-edge chemical synthesis and drug design.
The physical and chemical properties of 1-(cyclopropylmethoxy)-1-(iodomethyl)cyclohexane make it suitable for a wide range of applications. Its moderate solubility in organic solvents like dichloromethane and tetrahydrofuran facilitates its use in nucleophilic substitution reactions, while its stability under inert conditions ensures reliable performance in multi-step synthetic pathways. The compound's molecular weight and logP value are critical parameters for researchers optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in drug candidates.
One of the most compelling applications of 1-(cyclopropylmethoxy)-1-(iodomethyl)cyclohexane is in the field of proteolysis-targeting chimeras (PROTACs), a revolutionary approach in targeted protein degradation. The compound's ability to serve as a linker moiety between E3 ligase ligands and target proteins has positioned it as a key player in this emerging therapeutic strategy. This aligns with the current trend in biopharmaceutical innovation, where degrader technologies are gaining traction as alternatives to traditional small-molecule inhibitors.
From a market perspective, the global demand for 1-(cyclopropylmethoxy)-1-(iodomethyl)cyclohexane is expected to grow steadily, driven by increasing R&D investments in oncology and neurodegenerative diseases. The compound's CAS No. 1593467-16-3 is often referenced in patent literature, highlighting its commercial potential. Suppliers are focusing on high-purity synthesis and custom manufacturing to meet the stringent requirements of pharmaceutical clients, while also addressing the need for sustainable chemistry practices.
In conclusion, 1-(cyclopropylmethoxy)-1-(iodomethyl)cyclohexane (CAS No. 1593467-16-3) represents a fascinating intersection of chemical innovation and therapeutic potential. Its unique structural features and reactivity profile make it indispensable in modern drug discovery and material science. As research continues to uncover new applications, this compound is poised to remain at the forefront of specialty chemicals and pharmaceutical intermediates for years to come.
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